molecular formula C6H5ClN2O2 B028928 4-Chloro-2-nitroaniline CAS No. 89-63-4

4-Chloro-2-nitroaniline

Cat. No.: B028928
CAS No.: 89-63-4
M. Wt: 172.57 g/mol
InChI Key: PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-2-nitroaniline (4Cl2NA) is an organic compound that primarily targets the optoelectronics, photonics, nonlinear optical, and laser technology fields . It is used in the manufacture of dyes, pharmaceuticals, corrosion inhibitors, and also in the synthesis of niclosamide, a molluscicide .

Mode of Action

The 4Cl2NA molecules contain both intra- and intermolecular strong hydrogen bonding interactions. In the 4Cl2NA molecule, the amine group one hydrogen is attached to the nearer ortho position nitro group oxygen atom and forms N–H…O intramolecular hydrogen bonding interaction .

Biochemical Pathways

The Rhodococcus sp. strain MB-P1 utilizes 2-C-4-NA as the sole carbon, nitrogen, and energy source. In the growth medium, the degradation of 2-C-4-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-NA-induced cells of strain MB-P1 transformed 2-C-4-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .

Pharmacokinetics

It is known that the compound is thermally stable up to 115 °c .

Result of Action

The result of the action of this compound is the production of organic nonlinear optical single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The compound is thermally stable up to 115 °C . It is also important to note that the compound should be handled with care due to its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitroaniline can be synthesized through the nitration of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In industrial settings, this compound is produced by the amination of 1,4-dichloro-2-nitrobenzene. This process involves the reaction of 1,4-dichloro-2-nitrobenzene with ammonia at elevated temperatures and pressures . The product is then purified through crystallization and drying.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Reduction: 4-Chloro-1,2-phenylenediamine.

    Substitution: Depending on the nucleophile, various substituted anilines can be formed.

Comparison with Similar Compounds

    2-Chloro-4-nitroaniline: Similar in structure but differs in the position of the chlorine and nitro groups.

    4-Nitroaniline: Lacks the chlorine substituent, affecting its reactivity and applications.

    2-Nitroaniline: Similar nitro group but lacks the chlorine substituent.

Uniqueness: 4-Chloro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and a chlorine atom on the benzene ring makes it particularly useful in the synthesis of complex organic molecules and in applications requiring nonlinear optical properties .

Properties

IUPAC Name

4-chloro-2-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
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InChI Key

PBGKNXWGYQPUJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID4030384
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Molecular Weight

172.57 g/mol
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Physical Description

4-chloro-2-nitroaniline is a bright orange powder. (NTP, 1992), Orange solid; [Hawley] Orange powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very soluble in ethanol, ether, acetic acid; slightly soluble in acetone, ligand, Insoluble in water, methanol, and ether, In water, 5,003 mg/L at 25 °C
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Vapor Pressure

0.000485 [mmHg], 4.85X10-4 mm Hg at 25 °C (wat)
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Color/Form

Orange crystals, Dark orange-yellow prisms from dil alc

CAS No.

89-63-4
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Melting Point

241 to 243 °F (NTP, 1992), 116.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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